2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid
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Overview
Description
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is a heterocyclic compound that contains both an imidazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups allows for diverse chemical reactivity and the possibility of forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with formaldehyde and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often require a catalyst, such as nickel, and proceed through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[amino(phenyl)methyl]-1H-imidazole-4-carboxylic acid
- 2-[amino(phenyl)methyl]-1H-imidazole-3-carboxylic acid
- 2-[amino(phenyl)methyl]-1H-imidazole-2-carboxylic acid
Uniqueness
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the imidazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-9(7-4-2-1-3-5-7)10-13-6-8(14-10)11(15)16/h1-6,9H,12H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWSIWQATMRVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=C(N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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